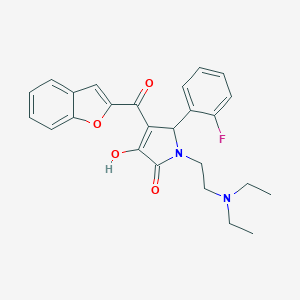
4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H25FN2O4 and its molecular weight is 436.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one , often abbreviated as BFP , has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, antiviral, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C25H25FN2O
- Molecular Weight : 436.483 g/mol
- SMILES Notation : CCN(CC)CCN1C(C(C(=O)c2cc3ccccc3o2)=C(O)C1=O)c1ccccc1F
Biological Activity Overview
BFP has been studied for various biological activities, particularly in the context of its potential as an antimicrobial and antiviral agent.
Antimicrobial Activity
Research indicates that BFP exhibits significant antimicrobial properties. In a study examining benzofuran derivatives, compounds similar to BFP demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| BFP | S. aureus | 32 µg/mL |
| BFP | E. coli | 64 µg/mL |
This data suggests that BFP could be a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance.
Antiviral Activity
BFP has also been evaluated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies have shown that BFP can bind effectively to the viral protease and RNA-dependent RNA polymerase (RdRp), which are crucial for viral replication.
- Binding Affinity : Docking results indicate a strong binding affinity with values around -7.62 kcal/mol for RdRp, suggesting potential as an antiviral agent.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of BFP was tested against clinical isolates of S. aureus and E. coli. The results indicated that BFP not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics like ciprofloxacin.
Study 2: Antiviral Potential
A recent study focused on the inhibitory effects of BFP on SARS-CoV-2. The compound was subjected to molecular docking simulations against key viral proteins, revealing promising results that support further in vivo studies to evaluate its therapeutic potential against COVID-19.
Pharmacokinetics and Toxicology
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests that BFP has favorable pharmacokinetic properties, which are critical for its development as a therapeutic agent. Preliminary toxicity studies indicate that BFP exhibits low cytotoxicity in human cell lines at therapeutic concentrations.
特性
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O4/c1-3-27(4-2)13-14-28-22(17-10-6-7-11-18(17)26)21(24(30)25(28)31)23(29)20-15-16-9-5-8-12-19(16)32-20/h5-12,15,22,30H,3-4,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLAFTKRLCBGKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














